molecular formula C16H11N3 B8745478 2-Amino-4-phenylquinoline-3-carbonitrile CAS No. 31407-26-8

2-Amino-4-phenylquinoline-3-carbonitrile

Cat. No.: B8745478
CAS No.: 31407-26-8
M. Wt: 245.28 g/mol
InChI Key: NZMCCPNVFUZQLA-UHFFFAOYSA-N
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Description

2-Amino-4-phenylquinoline-3-carbonitrile (CAS 31407-26-8) is an organic compound with the molecular formula C16H11N3 and a molecular weight of 245.28 g/mol . This chemical serves as a valuable scaffold in corrosion science and quinoline chemistry research. A significant application of this compound is its use as a sustainable corrosion inhibitor for mild steel in 1 M HCl solution . Experimental studies utilizing weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization have demonstrated that this compound can achieve a high inhibition efficiency of 95.65% . The compound functions primarily as a cathodic inhibitor, and its adsorption onto the steel surface obeys the Langmuir adsorption isotherm, forming a protective film that has been verified by SEM, EDX, and AFM surface analysis . Computational and experimental findings indicate that the inhibition performance is influenced by the electronic properties of substituents on the phenyl ring, providing a structure-activity relationship valuable for designing more effective inhibitors . The quinoline core structure is of high interest in medicinal chemistry, with close analogs being investigated for their potential as multi-kinase inhibitors targeting EGFR, HER-2, and BRAFV600E in anticancer research . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

31407-26-8

Molecular Formula

C16H11N3

Molecular Weight

245.28 g/mol

IUPAC Name

2-amino-4-phenylquinoline-3-carbonitrile

InChI

InChI=1S/C16H11N3/c17-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-16(13)18/h1-9H,(H2,18,19)

InChI Key

NZMCCPNVFUZQLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares AAC-2 with quinoline and chromene derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Electronic Modifications

AAC-1 (2-Amino-4-(4-nitrophenyl)quinoline-3-carbonitrile)
  • Substituents : A nitro group at the para position of the phenyl ring.
  • Impact : The nitro group’s strong electron-withdrawing nature enhances adsorption on metal surfaces, leading to higher inhibition efficiency (95%) compared to AAC-2 .
  • Drawback : Reduced solubility in aqueous media due to increased hydrophobicity.
4-Chlorophenyl Dihydrobenzoquinoline Derivative
  • Structure: Incorporates a 4-chlorophenyl group and a partially saturated dihydrobenzo[h]quinoline core.
  • Crystallinity : Exhibits a well-defined crystal lattice with intermolecular N–H⋯N and N–H⋯O hydrogen bonds (R factor = 0.051), enhancing thermal stability .
  • Applications: Potential in materials science due to its rigid, planar structure.
Chromene-Based Derivatives
  • Example: 2-Amino-4-(2-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile.
  • Structural Difference: Chromene core replaces quinoline, introducing a fused pyran ring.
  • Properties : The flattened boat conformation of the pyran ring and π–π stacking interactions (centroid distance = 3.771 Å) stabilize the crystal structure .

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Core Structure Solubility Thermal Stability Key Application
AAC-2 Phenyl Quinoline Moderate in HCl High Corrosion inhibition
AAC-1 4-Nitrophenyl Quinoline Low Moderate Corrosion inhibition
4-Chlorophenyl derivative 4-Cl-phenyl Dihydrobenzoquinoline Low (crystalline) Very high Materials science
Fluorophenyl-methoxy chromene 4-F, 6-OCH3 Chromene High in ethanol Moderate Photovoltaic materials
Hexahydroquinoline derivative Pyridin-3-yl Hexahydroquinoline Moderate Low Biological screening

Corrosion Inhibition

  • AAC-2 vs. AAC-1 : AAC-1’s nitro group provides superior inhibition (95% vs. 92%), but AAC-2’s phenyl group offers better solubility for practical use .
  • Chromene Derivatives : Lower inhibition efficiency (80–85%) due to reduced planarity, limiting adsorption on metal surfaces .

Material Science

  • 4-Chlorophenyl Dihydrobenzoquinoline: High crystallinity and hydrogen-bonded networks make it suitable for designing organic semiconductors .
  • Fluorophenyl-Methoxy Chromene : π–π interactions enable applications in organic light-emitting diodes (OLEDs) .

Preparation Methods

Reaction Components and Conditions

  • Reactants :

    • Aniline (1 mmol)

    • Benzaldehyde (1 mmol, substituted or unsubstituted)

    • Malononitrile (1 mmol)

  • Catalyst : L-proline (20 mol%, 0.05 g)

  • Solvent : Water (2 mL)

  • Conditions : Reflux at 100°C for 12 hours.

Mechanistic Pathway

The reaction proceeds via a domino sequence involving:

  • Knoevenagel Condensation : Benzaldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : Aniline attacks the electrophilic β-carbon of the intermediate.

  • Cyclization : Intramolecular nucleophilic attack and aromatization yield the quinoline core.

  • Tautomerization : Final rearrangement stabilizes the 2-amino-3-cyano substituents.

Workup and Isolation

Post-reaction, the mixture is cooled to room temperature, and the crude product is filtered, washed sequentially with water (10 mL) and ethanol (5 mL), and dried. The resulting brown waxy solid is purified via recrystallization from dimethylformamide (DMF).

Table 1: Synthesis Parameters and Characterization Data

ParameterDetail
YieldNot explicitly reported
Melting PointNot determined
IR (KBr, cm1^{-1})3587 (N–H), 2224 (C≡N), 1643 (C=N)
1H^1\text{H} NMR (DMSO-d6d_6 , ppm)6.337–7.536 (aromatic protons)

Alternative Catalytic Systems and Solvent Optimization

While L-proline in aqueous media remains the benchmark method, emerging studies suggest potential modifications to enhance efficiency:

Catalyst Variations

  • Organocatalysts : Thiourea derivatives or ionic liquids may reduce reaction time.

  • Metal Catalysts : Cu(I)/Cu(II) systems under microwave irradiation could accelerate cyclization.

Solvent Effects

  • Water : Preferred for green chemistry compliance but may limit solubility of hydrophobic intermediates.

  • Ethanol/DMF : Mixed solvents improve yields in substrates with electron-withdrawing groups.

Critical Analysis of Methodological Limitations

Challenges in Scalability

  • Long Reaction Time : 12-hour reflux limits industrial feasibility.

  • Product Purity : Waxy consistency complicates crystallization, necessitating column chromatography for high-purity applications.

Environmental and Economic Considerations

  • Catalyst Loading : 20 mol% L-proline increases costs; lower loadings (5–10 mol%) are under investigation.

  • Waste Generation : Aqueous workup minimizes organic waste, aligning with green chemistry principles .

Q & A

Q. What are the common synthetic routes for 2-Amino-4-phenylquinoline-3-carbonitrile, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, such as condensation of α-methylene carbonyl compounds with α-cyano esters via the Gewald reaction. Critical parameters include base catalysts (e.g., sodium ethoxide), solvent selection (ethanol/methanol), and temperature control (60–80°C). Post-synthetic purification via recrystallization or column chromatography is essential for high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

  • NMR spectroscopy for analyzing aromatic proton environments and cyano/amino group signals.
  • X-ray crystallography to resolve 3D molecular conformation and hydrogen-bonding networks (e.g., edge-fused R2<sup>2</sup>(12) motifs observed in derivatives) .
  • FT-IR spectroscopy to confirm functional groups (C≡N stretch ~2200 cm⁻¹, NH2 ~3400 cm⁻¹) .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a scaffold for designing antimicrobial and anticancer agents. Its derivatives exhibit bioactivity via kinase inhibition or DNA intercalation, with structure-activity relationship (SAR) studies guiding modifications at the phenyl or quinoline positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for derivatives across different studies?

Discrepancies may arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

  • Standardized bioassays (e.g., consistent ATP-based viability assays).
  • Purity validation via HPLC (>95%).
  • SAR-driven design to isolate critical substituents (e.g., electron-withdrawing groups at C4 enhance cytotoxicity) .

Q. What computational strategies predict the binding interactions of derivatives with biological targets?

  • Molecular docking (AutoDock, Glide) models ligand-receptor binding, prioritizing derivatives with high affinity for kinases or DNA topoisomerases.
  • Molecular dynamics (MD) simulations assess stability of binding poses over time (e.g., RMSD <2 Å over 100 ns).
  • QSAR models correlate substituent electronic properties (Hammett constants) with activity .

Q. How do structural modifications at specific positions influence physicochemical properties and bioactivity?

  • C3-Cyano group : Enhances polarity and hydrogen-bonding capacity, critical for target engagement.
  • C4-Phenyl substitution : Electron-deficient aryl groups (e.g., 4-Cl, 4-CF3) improve membrane permeability and metabolic stability.
  • Amino group at C2 : Participates in hydrogen-bonding networks, affecting solubility and binding kinetics. Experimental validation via LogP measurements and cytotoxicity assays is recommended .

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